molecular formula C15H18N6O6S B1678754 Nicosulfuron CAS No. 111991-09-4

Nicosulfuron

Cat. No. B1678754
M. Wt: 410.4 g/mol
InChI Key: RTCOGUMHFFWOJV-UHFFFAOYSA-N
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Description

Nicosulfuron is a sulfonylurea postemergence herbicide used to control a variety of weeds on field corn and popcorn crops . It is a selective herbicide belonging to the sulfonylurea family and is commonly used as a post-emergence herbicide to protect maize crops from weeds . The material consists of nicosulfuron together with related manufacturing impurities and is a homogeneous white crystalline or powder solid .


Synthesis Analysis

Nicosulfuron was synthesized from 2-chloronicotinic acid by amidation, esterification, condensation, etc. Another method involves the reaction of urea with 2-amino-4,6-dimethoxypyridin .


Molecular Structure Analysis

Nicosulfuron is conformationally flexible and nine conformations are involved in its solid forms, leading to different intermolecular interactions and packing patterns . Its molecular formula is C15H18N6O6S .


Chemical Reactions Analysis

The assessment of soil pollution exposed to nicosulfuron can be conducted through chemical analysis, by determination of residue quantity . The physicochemical properties of three herbicidal preparations containing nicosulfuron were measured and compared by the chromatographic method .

Scientific Research Applications

Biodegradation Pathways and Environmental Fate

A study identified Pseudomonas fluorescens strain SG-1 as capable of dissipating 77.5% of nicosulfuron in the presence of glucose, revealing hydrolytic cleavage as a primary degradation pathway. This strain also transformed other sulfonylureas, suggesting potential for bioremediation applications (Carles et al., 2017). Additionally, Plectosphaerella cucumerina AR1, a fungus from submerged Alnus leaf litter, was found to degrade nicosulfuron via a co-metabolism process, offering insights into reducing contamination in aquatic environments (Carles et al., 2018).

Impact on Non-target Organisms

Research on Bacillus velezensis CF57, isolated from the intestine of earthworms, demonstrated its ability to degrade nicosulfuron across various conditions. This study expanded the resources for sulfonylurea herbicide biodegradation and provided a foundation for environmental remediation strategies (Zhang et al., 2020).

Interaction with Human Serum Albumin

A biophysical study on the complex of nicosulfuron with human serum albumin (HSA) revealed changes in the protein's secondary structure upon interaction. This research contributes to understanding the binding properties of sulfonylurea herbicides to plasma proteins, which is crucial for assessing their pharmacokinetics and toxicity (Ding et al., 2010).

Effects on Maize Physiology

In maize, nicosulfuron-resistant and -sensitive inbred lines have been used to study the herbicide's impact on photosynthesis and physiology. These studies provide insight into the mechanisms of resistance and sensitivity, contributing to the development of more effective and selective herbicidal applications (Wang et al., 2018).

Implications for Soil and Water Remediation

Studies have also focused on the dissipation of nicosulfuron in soil, demonstrating rapid degradation under certain conditions. This research is vital for assessing the risk of carry-over to rotational crops and the residual impact on weed control, contributing to the safe and effective use of nicosulfuron in agriculture (Poppell et al., 2002).

Safety And Hazards

Nicosulfuron causes serious eye irritation, is harmful if inhaled, may cause drowsiness or dizziness, and is suspected of damaging fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Future Directions

The global Nicosulfuron market size is expected to grow at a CAGR of 5.5% from 2022 to 2030. The growth in the market can be attributed to the increasing demand for corn and rice crops, and rising awareness about the benefits of using Nicosulfuron . The Nicosulfuron market is a multifaceted landscape defined by innovation, diversity, and strategic evolution .

properties

IUPAC Name

2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N,N-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O6S/c1-21(2)13(22)9-6-5-7-16-12(9)28(24,25)20-15(23)19-14-17-10(26-3)8-11(18-14)27-4/h5-8H,1-4H3,(H2,17,18,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCOGUMHFFWOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6034764
Record name Nicosulfuron
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Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Solubilities (all in g/kg, 25 °C): acetone 18, ethanol 4.5, chloroform, DMF 64, acetonitrile 23, toluene 0.370, hexane <0.02, dichloromethane 160, In water (ppm), 44 at pH 3.5: 22000 (pH 7), In water, 7.4X10+3 mg/L at pH 7, 25 °C, In water, 1.2X10+4 mg/L at 25 °C
Record name Nicosulfuron
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Density

9.53 g/mL, Density: 0.313 (bulk)
Record name Nicosulfuron
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Vapor Pressure

VP: 1.2X10-16 mm Hg at 25 °C, <8X10-7 mPa /<6.0X10-12 mm Hg/ at 25 °C
Record name Nicosulfuron
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Product Name

Nicosulfuron

Color/Form

Colorless white solid, Colorless crystals, Tan-colored

CAS RN

111991-09-4
Record name Nicosulfuron
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Record name Nicosulfuron [ISO]
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Record name Nicosulfuron
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Record name 3-Pyridinecarboxamide, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N,N-dimethyl
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Record name 2-[(4,6-dimethoxypyrimidin-2-ylcarbamoyl)sulfamoyl]-N,N-dimethylnicotinamide
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Record name 2-[(4,6-dimethoxypyrimidin-2-ylcarbamoyl)sulfamoyl]-N,N-dimethylnicotinamide
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Record name NICOSULFURON
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Melting Point

172 °C, MP: 169-172 °C; 140-161 °C (technical)
Record name Nicosulfuron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,700
Citations
J Zhong, S Wu, WJ Chen, Y Huang, Q Lei, S Mishra… - Chemosphere, 2023 - Elsevier
… degradation mechanisms of nicosulfuron. This review summarizes recent advances in nicosulfuron degradation and comprehensively discusses the potential of nicosulfuron-degrading …
Number of citations: 8 www.sciencedirect.com
JB Regitano, WC Koskinen - Journal of agricultural and food …, 2008 - ACS Publications
… changes in sorption/availability of nicosulfuron (2-[[[[(4,6… nicosulfuron would be overpredicted if freshly treated soil K d values were used to predict transport. The fact that the nicosulfuron …
Number of citations: 71 pubs.acs.org
JM Green, WR Cahill - Weed Technology, 2003 - cambridge.org
… nicosulfuron can enhance biological activity under specific conditions. These conditions include high nicosulfuron … often enhance the activity of nicosulfuron on common cocklebur and …
Number of citations: 85 www.cambridge.org
JB Carey, D Penner, JJ Kells - Weed Science, 1997 - cambridge.org
… to nicosulfuron than to primisulfuron. Eastern black nightshade translocated very little (3%) of the nicosulfuron … was similar in the presence of nicosulfuron. A combination of a higher ALS …
Number of citations: 94 www.cambridge.org
E Choe, MM Williams - Pest Management Science, 2020 - Wiley Online Library
… is responsible for metabolizing nicosulfuron in sweet corn, … in nicosulfuron injury. Therefore, a careful selection of the tolerant allele will be critical for improving tolerance to nicosulfuron …
Number of citations: 20 onlinelibrary.wiley.com
JM Green, T Hale - Weed technology, 2005 - cambridge.org
… water to solubilize the weak acid herbicide nicosulfuron and then decreasing pH below its … of nicosulfuron starts as dispersed particles. Adding 1% wt/wt K3PO4 solubilizes nicosulfuron …
Number of citations: 62 www.cambridge.org
L Wang, M Riaz, B Song, X Song, W Huang… - Frontiers in Plant …, 2022 - frontiersin.org
… phytotoxicity of nicosulfuron drift in sugar beet fields. This study was conducted by spraying nicosulfuron to assess the phytotoxicity and clarify the mechanism of nicosulfuron toxicity on …
Number of citations: 6 www.frontiersin.org
W Wang, J Zhu, G Tang, H Huo, W Zhang… - New Journal of …, 2019 - pubs.rsc.org
… nicosulfuron so as to maximize its weed-control efficacy. In this study, five novel herbicidal ionic liquids (HIL1-5) based on nicosulfuron … Nicosulfuron-based herbicidal ionic liquids were …
Number of citations: 31 pubs.rsc.org
JD Nalewaja, R Matysiak - Weed Technology, 2000 - cambridge.org
… Spray residue characteristics differ for nicosulfuron applied with surfactants alone and with … positively to nicosulfuron efficacy. Ammonium salt enhancement of nicosulfuron phytotoxicity …
Number of citations: 50 www.cambridge.org
C Leboulanger, F Rimet, MH de Lacotte… - Environment international, 2001 - Elsevier
… Atrazine and nicosulfuron have different … nicosulfuron, except for Stephanodiscus minutulus that was sensitive to both, and Asterionella formosa that was sensitive only to nicosulfuron. …
Number of citations: 88 www.sciencedirect.com

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